6-Chloro-2-methylthiazolo[5,4-B]pyridine
Overview
Description
6-Chloro-2-methylthiazolo[5,4-B]pyridine is a heterocyclic compound that belongs to the thiazolo[5,4-B]pyridine family. This compound is characterized by a fused ring system consisting of a thiazole ring and a pyridine ring, with a chlorine atom at the 6th position and a methyl group at the 2nd position. It has garnered significant interest due to its potential pharmacological activities and applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methylthiazolo[5,4-B]pyridine typically starts from 2-amino-5-chloropyridine. The process involves a sequence of five steps, including the formation of intermediate compounds and their subsequent cyclization to form the desired thiazolo[5,4-B]pyridine structure . The reaction conditions often involve the use of specific reagents and solvents to facilitate the formation of the thiazole ring and its fusion with the pyridine ring.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity. These methods may involve the use of high-throughput synthesis techniques and advanced purification processes to ensure the compound meets the required standards for pharmaceutical and research applications .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-2-methylthiazolo[5,4-B]pyridine undergoes various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to reduced forms of the compound.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., amines, thiols). The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiazolo[5,4-B]pyridine derivatives .
Scientific Research Applications
6-Chloro-2-methylthiazolo[5,4-B]pyridine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-Chloro-2-methylthiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. For example, it has been reported to exhibit histamine H3 receptor antagonistic activity, which can modulate neurotransmitter release and influence various physiological functions .
Comparison with Similar Compounds
6-Chloro-2-methylthiazolo[5,4-B]pyridine can be compared with other similar compounds, such as:
Thiazolo[4,5-B]pyridines: These compounds share a similar fused ring structure but may differ in the position and type of substituents, leading to variations in their chemical and biological properties.
Thiazole Derivatives: These compounds contain the thiazole ring but lack the fused pyridine ring, resulting in different reactivity and applications.
Pyridine Derivatives: These compounds contain the pyridine ring but lack the fused thiazole ring, which can influence their pharmacological activities and uses.
The uniqueness of this compound lies in its specific substitution pattern and the resulting pharmacological profile, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
6-chloro-2-methyl-[1,3]thiazolo[5,4-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2S/c1-4-10-6-2-5(8)3-9-7(6)11-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRDFOCIDMXEORR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)N=CC(=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678962 | |
Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
857970-22-0 | |
Record name | 6-Chloro-2-methyl[1,3]thiazolo[5,4-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20678962 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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